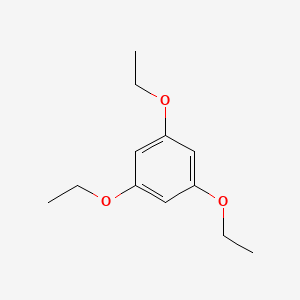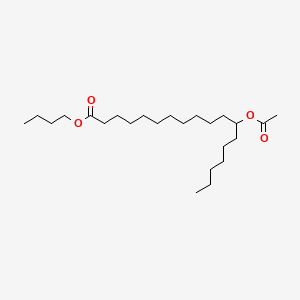
Butyl 12-acetoxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 12-acetoxyoctadecanoate: is an ester compound with the molecular formula C24H46O4 . It is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a potential biodiesel additive. This compound is characterized by its long carbon chain and ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 12-acetoxyoctadecanoate can be synthesized through the esterification reaction between 12-hydroxyoctadecanoic acid and butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond and the removal of water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes using reactive distillation or membrane reactors to enhance the efficiency and yield of the esterification reaction. These methods help in achieving higher conversion rates and purities .
Chemical Reactions Analysis
Types of Reactions: Butyl 12-acetoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .
Oxidation: The compound can be oxidized to form corresponding and .
Reduction: Reduction reactions can convert the ester into and .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products:
Hydrolysis: 12-hydroxyoctadecanoic acid and butanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Scientific Research Applications
Chemistry: Butyl 12-acetoxyoctadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a biodegradable surfactant and its role in drug delivery systems due to its amphiphilic nature .
Industry: The compound finds applications in the cosmetics industry as an emollient and in the pharmaceutical industry as a solvent and excipient. Additionally, it is explored as a biodiesel additive to improve the fluidity and combustion properties of biodiesel .
Mechanism of Action
The mechanism of action of butyl 12-acetoxyoctadecanoate involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can alter the fluidity and permeability of the membranes, making it useful in drug delivery systems. The ester bond in the compound can be hydrolyzed by esterases , releasing the active components that exert their effects on molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
- Butyl acetate
- Butyl lactate
- Butyl butyrate
Comparison: Butyl 12-acetoxyoctadecanoate is unique due to its long carbon chain and specific ester functional group, which provide distinct physical and chemical properties compared to shorter-chain esters like butyl acetate and butyl lactate. These properties make it more suitable for applications requiring higher molecular weight and hydrophobicity , such as in cosmetics and biodiesel additives .
Properties
CAS No. |
5417-31-2 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
butyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h23H,4-21H2,1-3H3 |
InChI Key |
RZCIMBXDARLUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
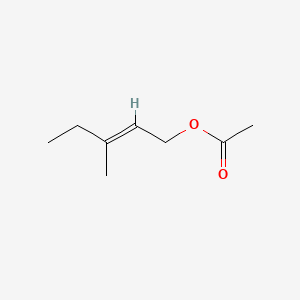
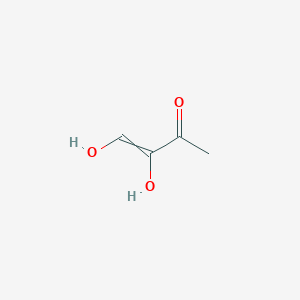
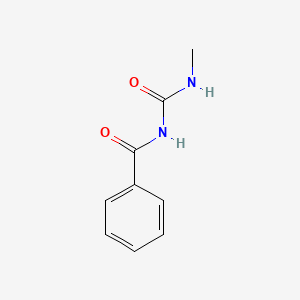

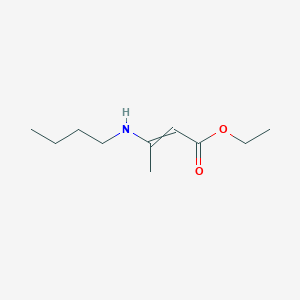
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

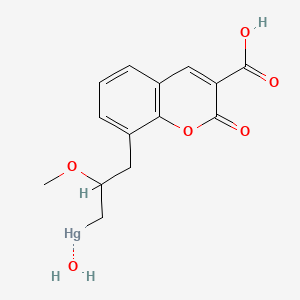
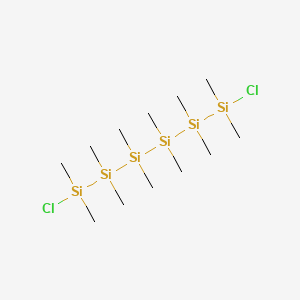
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
